3-Cyclopropyl-5-fluoroaniline
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Overview
Description
3-Cyclopropyl-5-fluoroaniline: is an organic compound with the molecular formula C9H10FN and a molecular weight of 151.18 g/mol It is a derivative of aniline, where the amino group is substituted at the third position with a cyclopropyl group and at the fifth position with a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropyl-5-fluoroaniline can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction , which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a base, such as potassium carbonate, and a solvent, such as dimethylformamide, under inert conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes . These processes are optimized for high yield and purity, often utilizing advanced catalytic systems and automated reaction monitoring to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 3-Cyclopropyl-5-fluoroaniline undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce various amines.
Scientific Research Applications
3-Cyclopropyl-5-fluoroaniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated anilines have shown efficacy.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism by which 3-Cyclopropyl-5-fluoroaniline exerts its effects is related to its ability to interact with specific molecular targets. The presence of the fluorine atom enhances its lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The cyclopropyl group provides steric hindrance, which can influence the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
- 3-Cyclopropyl-2-fluoroaniline
- 3-Cyclopropyl-4-fluoroaniline
- 3-Cyclopropyl-6-fluoroaniline
Comparison: Compared to its analogs, 3-Cyclopropyl-5-fluoroaniline is unique due to the specific positioning of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The position of the fluorine atom affects the electronic distribution within the molecule, thereby altering its interaction with various reagents and biological targets.
Properties
IUPAC Name |
3-cyclopropyl-5-fluoroaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FN/c10-8-3-7(6-1-2-6)4-9(11)5-8/h3-6H,1-2,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SORIRFIXSVZXQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=CC(=C2)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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